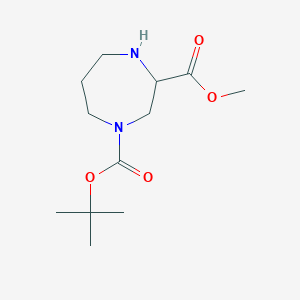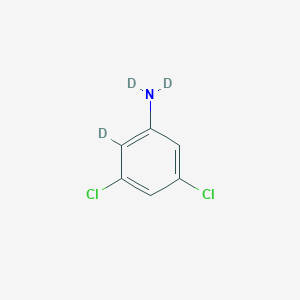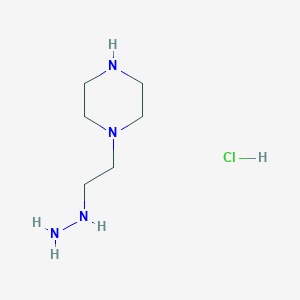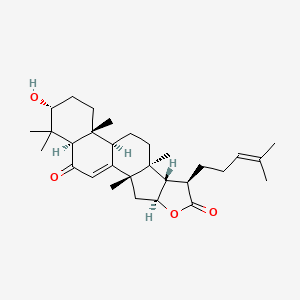
SuccinicAcid(IndustrialGradeFoodGrade)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless, crystalline solid that is soluble in water and has a melting point of 185–187°C . Succinic acid occurs naturally in various plants and animal tissues and plays a significant role in intermediary metabolism . It is widely used in the food, pharmaceutical, and chemical industries due to its versatility and beneficial properties .
准备方法
Succinic acid can be prepared through both synthetic chemical routes and biological processes:
Petroleum-Based Synthesis: Historically, succinic acid was primarily produced through chemical synthesis from petroleum-derived feedstocks.
Hydrogenation Method: This involves the catalytic hydrogenation of maleic acid or its anhydride.
Acrylic Acid Oxo Synthesis: This method involves the reaction of acrylic acid with carbon monoxide and hydrogen in the presence of a catalyst.
Electrolytic Oxidation Method: This method involves the electrolytic oxidation of butane or butene.
Acetylene Method: This involves the reaction of acetylene with carbon monoxide and water in the presence of a catalyst.
Fermentation Method: Succinic acid can also be produced through microbial fermentation using renewable resources such as biomass.
化学反应分析
Succinic acid undergoes various chemical reactions, including:
Oxidation: Succinic acid can be oxidized to fumaric acid.
Esterification: It reacts with alcohols to form esters.
Dehydration: Succinic acid can undergo dehydration to form succinic anhydride.
Condensation: It can participate in condensation reactions with compounds containing amino groups to form amides and peptides.
Reactions with Bases:
Common reagents and conditions used in these reactions include catalysts such as palladium for hydrogenation, acids for esterification, and bases for salt formation. Major products formed from these reactions include fumaric acid, succinic anhydride, and various esters and salts .
科学研究应用
Succinic acid has a wide range of scientific research applications:
作用机制
Succinic acid exerts its effects through its role in the TCA cycle. It serves as an electron donor in the production of fumaric acid and FADH2, which are essential for ATP production . Succinic acid also acts as a signaling molecule, modulating gene expression patterns and demonstrating hormone-like signaling . Additionally, it has been shown to stimulate neural system recovery and bolster the immune system .
相似化合物的比较
Succinic acid can be compared with other dicarboxylic acids such as:
Malonic Acid:
Fumaric Acid: An isomer of maleic acid, fumaric acid is formed by the oxidation of succinic acid and has different chemical properties.
Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, glutaric acid has different physical and chemical properties compared to succinic acid.
Succinic acid is unique due to its role in the TCA cycle and its wide range of applications in various industries .
属性
CAS 编号 |
110-56-6 |
|---|---|
分子式 |
C4H6O4 |
分子量 |
118.08804 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)


![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)


![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)

